molecular formula C21H15N3O4S B11467091 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide

Cat. No.: B11467091
M. Wt: 405.4 g/mol
InChI Key: GOULDHCXVORHFS-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like hydrochloric acid. Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . The compound may also interact with other molecular pathways, leading to its biological effects.

Comparison with Similar Compounds

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C21H15N3O4S

Molecular Weight

405.4 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide

InChI

InChI=1S/C21H15N3O4S/c1-28-18-11-10-13(21-23-15-7-3-5-9-19(15)29-21)12-16(18)22-20(25)14-6-2-4-8-17(14)24(26)27/h2-12H,1H3,(H,22,25)

InChI Key

GOULDHCXVORHFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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